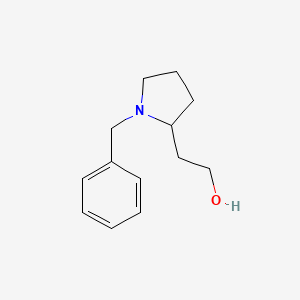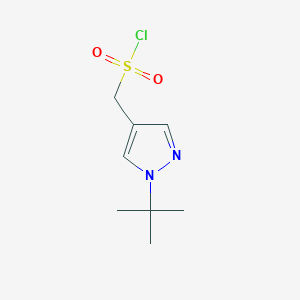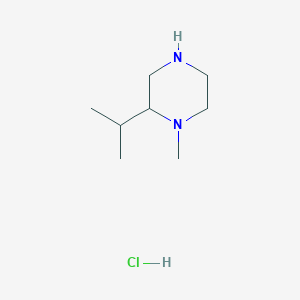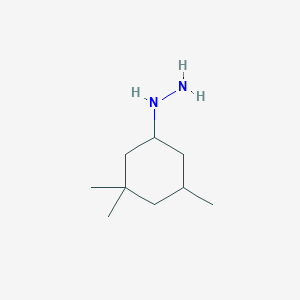
Methyl 2,3,6-tri-O-benzoyl-4-O-(methanesulfonyl)hexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as benzoyloxy, methanesulfonyloxy, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, methanesulfonyl chloride, and methoxy-substituted oxane derivatives. The reaction conditions usually require the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The benzoyloxy groups can be reduced to hydroxyl groups.
Substitution: The methanesulfonyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the benzoyloxy groups can produce diols.
Applications De Recherche Scientifique
[4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its multiple functional groups.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate involves its interaction with various molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the methanesulfonyloxy group can act as a leaving group in substitution reactions. The methoxy group can also influence the compound’s reactivity by donating electron density through resonance.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: This compound is structurally similar due to the presence of multiple hydroxyl and sulfonic acid groups.
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Although used in different applications, it shares some structural similarities in terms of functional groups.
Uniqueness
What sets [4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate apart is its combination of benzoyloxy, methanesulfonyloxy, and methoxy groups, which confer unique reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
4137-34-2 |
|---|---|
Formule moléculaire |
C29H28O11S |
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
(4,5-dibenzoyloxy-6-methoxy-3-methylsulfonyloxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C29H28O11S/c1-35-29-25(39-28(32)21-16-10-5-11-17-21)24(38-27(31)20-14-8-4-9-15-20)23(40-41(2,33)34)22(37-29)18-36-26(30)19-12-6-3-7-13-19/h3-17,22-25,29H,18H2,1-2H3 |
Clé InChI |
BZZKVTLAQUOKQK-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)
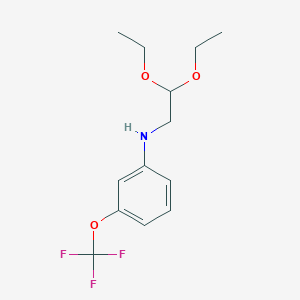
![Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12434332.png)
![N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide](/img/structure/B12434342.png)

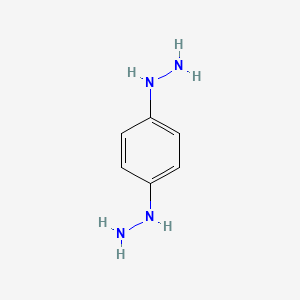
![sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12434356.png)
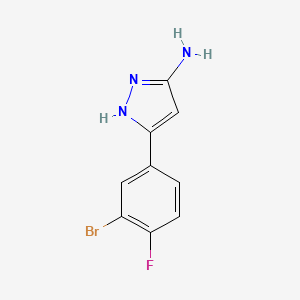
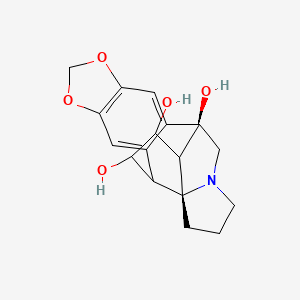
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)](/img/structure/B12434374.png)
